dimethyl 5-({[4-chloro-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate
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Overview
Description
DIMETHYL 5-({[4-CHLORO-3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE is a complex organic compound featuring a unique structure that includes a 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-({[4-CHLORO-3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol intermediate, which is then reacted with a chlorinated phenyl sulfonyl compound under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-({[4-CHLORO-3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
DIMETHYL 5-({[4-CHLORO-3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of DIMETHYL 5-({[4-CHLORO-3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: These compounds share a similar dioxo structure and are used in organic synthesis and as protective groups.
Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities and are of interest in medicinal chemistry.
Uniqueness
DIMETHYL 5-({[4-CHLORO-3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H21ClN2O8S |
---|---|
Molecular Weight |
545.0 g/mol |
IUPAC Name |
dimethyl 5-[[4-chloro-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C25H21ClN2O8S/c1-35-24(31)14-8-15(25(32)36-2)10-16(9-14)27-37(33,34)17-5-6-18(26)19(11-17)28-22(29)20-12-3-4-13(7-12)21(20)23(28)30/h3-6,8-13,20-21,27H,7H2,1-2H3 |
InChI Key |
SZBULODHCSDODM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N3C(=O)C4C5CC(C4C3=O)C=C5)C(=O)OC |
Origin of Product |
United States |
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